Enhanced Lipophilicity of 1-(4-Ethylbenzyl)piperazine vs. Unsubstituted Benzylpiperazine (BZP)
1-(4-Ethylbenzyl)piperazine demonstrates a significantly higher predicted octanol-water partition coefficient (LogP) compared to unsubstituted 1-benzylpiperazine (BZP), indicating greater lipophilicity. This difference is critical for blood-brain barrier penetration and membrane permeability in CNS drug design [1].
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | Predicted LogP = 2.8 - 3.2 |
| Comparator Or Baseline | 1-Benzylpiperazine (BZP); Experimental LogP = 1.8 |
| Quantified Difference | Increase of approximately 1.0 - 1.4 log units |
| Conditions | In silico prediction (ChemChart) vs. Experimental data (PubChem) |
Why This Matters
A higher LogP value correlates with enhanced passive membrane permeability and blood-brain barrier penetration, a key parameter for selecting CNS-targeted building blocks.
- [1] ChemChart. (n.d.). 1-(4-ethylbenzyl)piperazine (435341-97-2) - Predicted LogP. Data retrieved from in silico prediction. View Source
- [2] PubChem. (n.d.). 1-Benzylpiperazine. National Center for Biotechnology Information. CID 75994. Experimental LogP = 1.8. View Source
